molecular formula C19H22ClN3O4 B13709598 6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide

Cat. No.: B13709598
M. Wt: 391.8 g/mol
InChI Key: DYLLHUDWCIOIQS-UHFFFAOYSA-N
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Description

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nicotinamide core substituted with a chloro group and a methoxy-tetrahydrofuran moiety, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-N-methylpyridazine-3-carboxamide with 2-methoxy-3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at room temperature . The reaction is quenched with hydrochloric acid and the product is purified using chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy groups and the tetrahydrofuran ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group can yield various substituted nicotinamides, while oxidation of the methoxy groups can produce corresponding aldehydes or acids.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for targeting specific proteins or pathways.

    Materials Science: As a building block for creating novel materials with unique properties.

    Biological Research: For studying the interactions of complex organic molecules with biological systems.

Mechanism of Action

The exact mechanism of action for 6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The chloro and methoxy groups, along with the tetrahydrofuran ring, may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide is unique due to its combination of a nicotinamide core with a chloro group and a methoxy-tetrahydrofuran moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22ClN3O4

Molecular Weight

391.8 g/mol

IUPAC Name

6-chloro-4-[2-methoxy-3-(3-methoxyoxolan-3-yl)anilino]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H22ClN3O4/c1-21-18(24)12-10-22-16(20)9-15(12)23-14-6-4-5-13(17(14)25-2)19(26-3)7-8-27-11-19/h4-6,9-10H,7-8,11H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

DYLLHUDWCIOIQS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3(CCOC3)OC)Cl

Origin of Product

United States

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